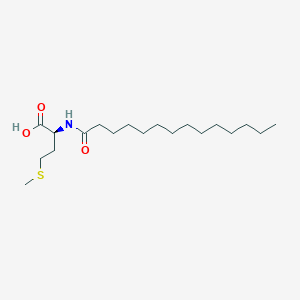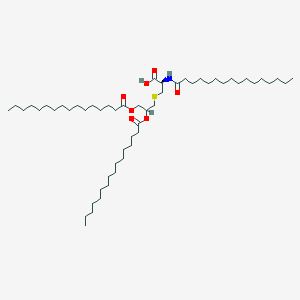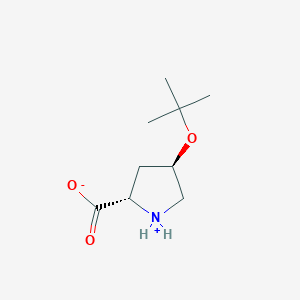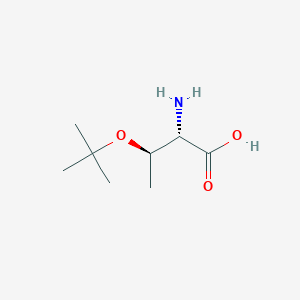
Cbz-L-2,4-diaminobutyric acid
Overview
Description
Cbz-L-2,4-diaminobutyric acid is a compound with the molecular formula C12H16N2O4 . It is also known as DABA . It is a diamino acid that is butyric acid in which a hydrogen at position 2 and a hydrogen at position 4 are replaced by amino groups .
Synthesis Analysis
The synthesis of Cbz-L-2,4-diaminobutyric acid involves the enzyme L-2,4-diaminobutyrate decarboxylase in Acinetobacter baumannii .
Molecular Structure Analysis
The molecular structure of Cbz-L-2,4-diaminobutyric acid has been analyzed using various spectroscopic techniques. According to a single crystal structure determination, γ-NADA is orthorhombic with space group P212121 and a = 5.3647 (1), b = 8.3652 (2), c = 16.9149 (5) Å, Z = 4, R1 = 3.48%, wR2 = 7.33% (all data). Additionally, γ-NADA is analyzed via Raman, IR, 1H, and 13C NMR spectroscopy .
Chemical Reactions Analysis
The main action of 2,4-diaminobutyric acid is being an inhibitor of GABA transaminase, an enzyme that converts GABA back to glutamate. When the enzyme is inhibited, this conversion cannot happen, therefore, GABA levels are elevated .
Scientific Research Applications
-
Biochemistry
- Application : L-2,4-diaminobutyric acid is used in the production of polymyxin E1 and E2 .
- Method : An L-2,4-diaminobutyric acid activating enzyme was found in crude extracts of Aerobacillus polyaerogenes. The enzyme was partially purified by sonication of the cells, followed by ultracentrifugation, ammonium sulfate fractionation, and DEAE-cellulose column chromatography .
- Results : In addition to L-2,4-diaminobutyric acid, the enzyme activated L-leucine and L-threonine, which are constituent amino acids of polymyxin E. All three amino acids were bound to the enzyme as thioesters .
-
Crystallography
- Application : Nγ-acetyl-L-2,4-diaminobutyric acid (γ-NADA), the metabolic precursor of ectoine, has been examined for its crystallization ability .
- Method : γ-NADA was crystallized in H2O using cooling crystallization, generating rod-shaped crystals .
- Results : Variations in volume and stirring conditions lead to differently sized and arranged crystals, namely in clusters or singles .
-
Analytical Chemistry
-
Neuroscience
- Application : 2,4-Diaminobutyric acid is an inhibitor of GABA transaminase, an enzyme that converts GABA back to glutamate .
- Method : By inhibiting the enzyme, this conversion cannot happen, therefore, GABA levels are elevated .
- Results : It has also been observed that 2,4-diaminobutyric acid is a GABA reuptake inhibitor. This action further elevates levels of GABA .
-
Peptide Synthesis
-
Antitumor Activity
-
GABA-T Non-Competitive Inhibitor
- Application : 2,4-Diaminobutyric acid, also known as DABA, is a GABA-T non-competitive inhibitor .
- Method : DABA’s main action is being an inhibitor of GABA transaminase, an enzyme that converts GABA back to glutamate. When the enzyme is inhibited, this conversion cannot happen, therefore, GABA levels are elevated .
- Results : It has also been observed that 2,4-diaminobutyric acid is a GABA reuptake inhibitor. This action further elevates levels of GABA .
-
Peptide Synthesis
-
Antitumor Activity
-
Analytical Chemistry
Safety And Hazards
When handling Cbz-L-2,4-diaminobutyric acid, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .
Relevant Papers
One relevant paper on Cbz-L-2,4-diaminobutyric acid reports the activity of a series of L-2,4-diaminobutyric acid (Dab)-rich USCLs with varying N-acyl chain length and charge against Escherichia coli, Staphylococcus aureus, Candida albicans, colon, breast, and lung epithelial cancer cell lines .
properties
IUPAC Name |
(2S)-4-amino-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c13-7-6-10(11(15)16)14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMSCBRTBLPGIN-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427044 | |
| Record name | Cbz-L-2,4-diaminobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cbz-L-2,4-diaminobutyric acid | |
CAS RN |
62234-40-6 | |
| Record name | Cbz-L-2,4-diaminobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-alpha-Benzyloxycarbonyl-L-2,4-diaminobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















